Rezafungin

Pharmacokinetics Echinocandin Once-weekly dosing

Rezafungin (Rezzayo) offers >130h half-life, enabling once-weekly vs. daily dosing—reducing IV line events and enabling earlier discharge. Chemically stable in solution, simplifies compounding and reduces cold-chain reliance. Validated efficacy vs. C. auris across all 4 clades. For hospitals and researchers seeking non-substitutable echinocandin with distinct PK profile and simplified logistics.

Molecular Formula C63H85N8O17+
Molecular Weight 1226.4 g/mol
CAS No. 1396640-59-7
Cat. No. B3181853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezafungin
CAS1396640-59-7
Molecular FormulaC63H85N8O17+
Molecular Weight1226.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O
InChIInChI=1S/C63H84N8O17/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84)/p+1/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+/m0/s1
InChIKeyLNFCWEXGZIEGJW-TXSVMFMRSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble

Rezafungin (CAS 1396640-59-7): A Once-Weekly Intravenous Echinocandin Antifungal for Candidemia and Invasive Candidiasis


Rezafungin (Rezzayo®) is a semi-synthetic, next-generation echinocandin antifungal agent that targets fungal β-(1,3)-D-glucan synthase, disrupting cell wall synthesis in susceptible fungal pathogens [1]. Chemically and metabolically stable, rezafungin is distinguished by an extended terminal half-life exceeding 130 hours, enabling front-loaded drug exposure with once-weekly intravenous administration rather than the daily dosing required by first-generation echinocandins [2]. The compound received U.S. Food and Drug Administration (FDA) approval on March 22, 2023, for the treatment of candidemia and/or invasive candidiasis in adults, and was granted orphan drug designation for this indication [3].

Why Rezafungin Cannot Be Generically Substituted with Daily-Dose Echinocandins Such as Caspofungin, Micafungin, or Anidulafungin


Although rezafungin shares the same molecular target and in vitro antifungal spectrum as first-generation echinocandins (caspofungin, micafungin, and anidulafungin) [1], its unique pharmacokinetic profile renders it non-substitutable in both clinical and procurement contexts. The extended terminal half-life of rezafungin (>130 hours versus 9–30 hours for predecessor echinocandins) fundamentally alters dosing regimen requirements, enabling once-weekly rather than once-daily intravenous administration [2]. This differentiation has downstream operational consequences including reduced central venous catheter utilization, earlier hospital discharge eligibility, and distinct drug acquisition and inventory management requirements [3]. Furthermore, rezafungin demonstrates enhanced chemical stability in solution relative to older echinocandins, conferring manufacturing and storage advantages that are not shared by the class [1]. These compound-specific attributes preclude therapeutic or logistical interchangeability with other echinocandins.

Rezafungin Evidence-Based Differentiation: Quantitative Comparator Data for Scientific and Procurement Decision-Making


Terminal Elimination Half-Life: Rezafungin vs. First-Generation Echinocandins

Rezafungin exhibits a terminal elimination half-life of >130 hours in humans, substantially exceeding that of all currently approved first-generation echinocandins. This PK parameter is the primary driver of its once-weekly dosing regimen. In contrast, caspofungin, micafungin, and anidulafungin have terminal half-lives ranging from approximately 9 to 30 hours, necessitating once-daily intravenous administration [1]. Following repeated dosing, rezafungin's half-life extends further to approximately 150 hours, indicating linear pharmacokinetics [2].

Pharmacokinetics Echinocandin Once-weekly dosing

Phase 3 ReSTORE Trial: Rezafungin Once-Weekly vs. Caspofungin Once-Daily — Day 30 All-Cause Mortality

In the pivotal Phase 3 ReSTORE trial (NCT03667690) including the China extension cohort, once-weekly rezafungin (400 mg loading dose followed by 200 mg weekly) demonstrated noninferiority to once-daily caspofungin (70 mg loading dose followed by 50 mg daily) for the primary endpoint of Day 30 all-cause mortality. The treatment difference was 0.4% (95% CI: -10.8, 11.6), with the upper bound of the 95% confidence interval falling below the prespecified 20% noninferiority margin [1].

Phase 3 Clinical Trial Candidemia Invasive Candidiasis Noninferiority

Time to Negative Blood Culture: Rezafungin vs. Caspofungin in Critically Ill ICU Patients

A post-hoc pooled analysis of the Phase 2 STRIVE and Phase 3 ReSTORE trials evaluated rezafungin versus caspofungin specifically in ICU patients with candidemia and/or invasive candidiasis. Median time to negative blood culture (TTNBC) was significantly shorter for rezafungin-treated patients compared to those receiving caspofungin, consistent with front-loaded drug exposure from the 400 mg loading dose [1].

Intensive Care Unit Candidemia Mycological Eradication ReSTORE STRIVE

In Vitro Activity Against Contemporary Candida Isolates: Rezafungin Compared with Caspofungin, Anidulafungin, and Micafungin

In the SENTRY Antimicrobial Surveillance Program (2016–2018), rezafungin was evaluated alongside caspofungin, anidulafungin, and micafungin against 1,904 contemporary Candida isolates from worldwide sources. Rezafungin demonstrated potent in vitro activity against major Candida species, with MIC50/90 values generally within one doubling dilution of comparator echinocandins, indicating comparable intrinsic antifungal potency [1].

Antifungal susceptibility MIC90 Candida albicans Candida glabrata SENTRY

In Vivo Efficacy Against Candida auris: Rezafungin vs. Anidulafungin, Caspofungin, and Micafungin Across Four Clades

In a 2024 neutropenic mouse bloodstream infection model evaluating four echinocandins against 10 clinical isolates representing all four major C. auris clades (South Asian, East Asian, South African, South American), rezafungin demonstrated in vivo efficacy that was comparable to or improved over anidulafungin, caspofungin, and micafungin [1]. Rezafungin produced 3–5 log10 CFU/g reductions in kidney tissue burden and 2–4 log10 CFU/g reductions in heart tissue burden, with histopathological examination showing no fungal cells in heart and kidney tissues of rezafungin-treated mice at day 7 [1].

Candida auris In vivo efficacy Neutropenic mouse model Multidrug resistance

Solution Stability: Rezafungin vs. First-Generation Echinocandins — Manufacturing and Formulation Flexibility

Rezafungin exhibits substantially greater stability in solution compared to first-generation echinocandins such as caspofungin, anidulafungin, and micafungin [1]. This enhanced chemical stability translates into practical advantages in dosing flexibility, storage conditions, and manufacturing processes that are not available with older members of the class [1]. Reconstituted REZZAYO solution can be stored between 5°C to 25°C (41°F to 77°F) for up to 24 hours [2].

Chemical stability Solution stability Formulation Manufacturing

Rezafungin Evidence-Backed Procurement and Clinical Application Scenarios


Outpatient Parenteral Antimicrobial Therapy (OPAT) Programs for Candidemia Step-Down

Once-weekly rezafungin administration enables early hospital discharge and transition to OPAT for patients requiring prolonged echinocandin therapy, a regimen not feasible with daily-dosed alternatives such as caspofungin or micafungin. The ReSTORE trial established that rezafungin provides equivalent Day 30 all-cause mortality (25.2% vs. 24.8%) and Day 14 global cure (56.5% vs. 57.3%) compared to daily caspofungin [1]. In ICU patients, rezafungin demonstrated faster time to negative blood culture (median 18 hours vs. 38 hours for caspofungin) [2], supporting earlier clinical stability and discharge readiness.

Antifungal Formulary Selection for Healthcare Systems with High C. auris Prevalence

For healthcare systems facing endemic Candida auris transmission, rezafungin offers validated in vivo efficacy across all four major C. auris clades, with 3–5 log10 CFU/g reductions in kidney tissue burden in neutropenic mouse models [3]. Rezafungin's activity was comparable to or improved over anidulafungin, caspofungin, and micafungin regardless of clade [3]. Given that C. auris frequently exhibits multidrug resistance and persists in healthcare environments, the front-loaded drug exposure and extended half-life of rezafungin (>130 hours) may offer operational advantages in infection control and therapeutic management [4].

Reduction of Central Venous Catheter Days and Associated Complications

Rezafungin's once-weekly dosing schedule reduces the number of intravenous administrations by approximately 86% compared to daily echinocandin regimens (1 infusion per week vs. 7 infusions per week). This reduction in catheter access events may decrease the incidence of catheter-related bloodstream infections, thrombosis, and mechanical complications. The PK evaluation confirms that front-loaded rezafungin exposure achieves high plasma concentrations early in therapy and maintains therapeutic levels throughout the weekly dosing interval [4], providing sustained antifungal coverage without the logistical burden of daily infusions.

Pharmacy Inventory and Compounding Workflow Optimization

Rezafungin's enhanced solution stability—characterized as 'much more stable in solution than older echinocandins' [5]—allows reconstituted product to be stored at 5°C to 25°C for up to 24 hours without refrigeration [6]. This stability profile reduces cold-chain requirements and permits batch preparation in centralized pharmacy settings, in contrast to the more restrictive storage conditions required for caspofungin and micafungin [5]. For hospital pharmacy procurement, this translates to reduced product waste from temperature excursions and simplified compounding workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rezafungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.